4-[5-(4-FLUORO-PHENYL)-2-(4-METHANESULFONYL-PHENYL)-3H-IMIDAZOL-4-YL]-PYRIDINE
4-[5-(4-FLUORO-PHENYL)-2-(4-METHANESULFONYL-PHENYL)-3H-IMIDAZOL-4-YL]-PYRIDINE
Pyridinylimidazoles, often termed CSAIDs, are a class of anti-inflammatory compounds that inhibit eicosanoid production and suppress the synthesis of cytokines in human monocytes. Because of its high specificity, one predominant pyridinylimidazole, SB203580, is frequently used to inhibit p38 MAPK, the tyrosine kinase activated by environmental stresses and inflammatory cytokines. CAY10571 is an analog of SB203580. It inhibits IL-1 production in the human monocytic cell line THP with an IC50 value of 0.20 µM and binds CSAID binding protein, a serine/threonine kinase homologous to p38, inhibiting its kinase activity with an IC50 value of 0.03 µM. CAY105571 also inhibits 5-lipoxygenase production in RBL-1 cells with an IC50 value of 24 µM.
Brand Name:
Vulcanchem
CAS No.:
152121-46-5
VCID:
VC0114499
InChI:
InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)
SMILES:
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F
Molecular Formula:
C21H16FN3O2S
Molecular Weight:
393.4 g/mol
4-[5-(4-FLUORO-PHENYL)-2-(4-METHANESULFONYL-PHENYL)-3H-IMIDAZOL-4-YL]-PYRIDINE
CAS No.: 152121-46-5
Main Products
VCID: VC0114499
Molecular Formula: C21H16FN3O2S
Molecular Weight: 393.4 g/mol
CAS No. | 152121-46-5 |
---|---|
Product Name | 4-[5-(4-FLUORO-PHENYL)-2-(4-METHANESULFONYL-PHENYL)-3H-IMIDAZOL-4-YL]-PYRIDINE |
Molecular Formula | C21H16FN3O2S |
Molecular Weight | 393.4 g/mol |
IUPAC Name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine |
Standard InChI | InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) |
Standard InChIKey | XEOVWJYINDYNSM-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Appearance | Assay:≥95%A crystalline solid |
Description | Pyridinylimidazoles, often termed CSAIDs, are a class of anti-inflammatory compounds that inhibit eicosanoid production and suppress the synthesis of cytokines in human monocytes. Because of its high specificity, one predominant pyridinylimidazole, SB203580, is frequently used to inhibit p38 MAPK, the tyrosine kinase activated by environmental stresses and inflammatory cytokines. CAY10571 is an analog of SB203580. It inhibits IL-1 production in the human monocytic cell line THP with an IC50 value of 0.20 µM and binds CSAID binding protein, a serine/threonine kinase homologous to p38, inhibiting its kinase activity with an IC50 value of 0.03 µM. CAY105571 also inhibits 5-lipoxygenase production in RBL-1 cells with an IC50 value of 24 µM. |
Synonyms | 4-[5-(4-fluorophenyl)-2-[4-(methylsulfonyl)phenyl]-1H-imidazol-4-yl]-pyridine |
PubChem Compound | 6610350 |
Last Modified | Nov 11 2021 |
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